
Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Substituents: The butylthio and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Final Coupling: The two triazole units are coupled using a suitable methylene bridge, often facilitated by a base or a catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the butylthio group.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, depending on the reagents used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole ring and the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the triazole ring or the chlorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology:
Antimicrobial Agents: Triazole derivatives, including this compound, have shown promise as antimicrobial agents against a range of pathogens.
Enzyme Inhibitors: The compound can act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the areas of antifungal and anticancer therapies.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or pathogens.
Industry:
Agriculture: It can be used in the formulation of agrochemicals, such as fungicides and herbicides.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The butylthio and chlorophenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness: Bis(5-(butylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific substituents and the methylene bridge linking two triazole units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62607-83-4 |
|---|---|
Fórmula molecular |
C25H28Cl2N6S2 |
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
3-butylsulfanyl-5-[[5-butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(4-chlorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C25H28Cl2N6S2/c1-3-5-15-34-24-30-28-22(32(24)20-11-7-18(26)8-12-20)17-23-29-31-25(35-16-6-4-2)33(23)21-13-9-19(27)10-14-21/h7-14H,3-6,15-17H2,1-2H3 |
Clave InChI |
VHVBAWDUDCRBLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=NN=C(N3C4=CC=C(C=C4)Cl)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
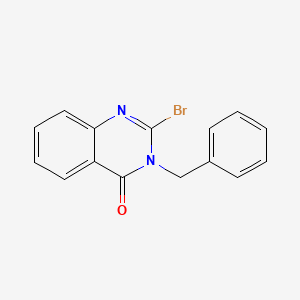
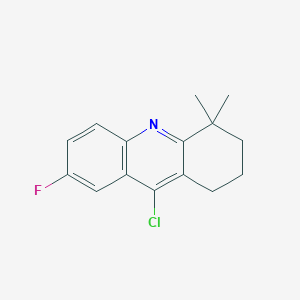
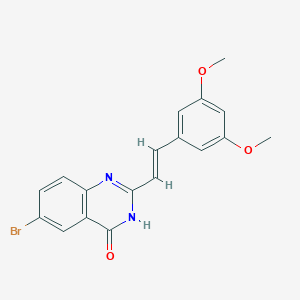
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
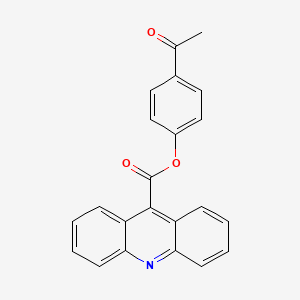
![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)

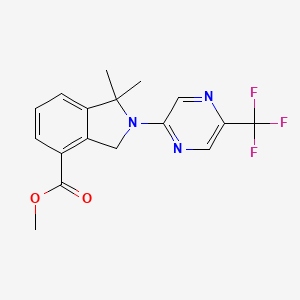
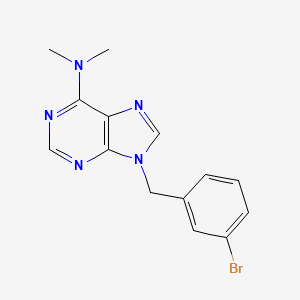
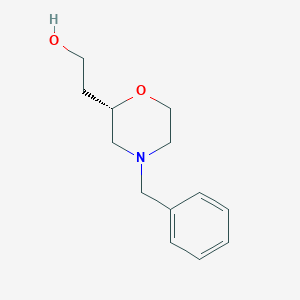

![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
